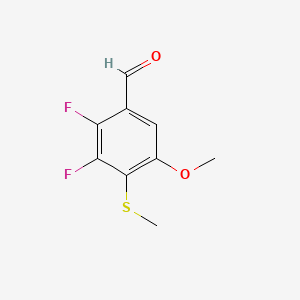

2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methoxy-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2S/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJPYLQRXMQNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)F)F)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 5 Methoxy 4 Methylthio Benzaldehyde

Strategies for Aromatic Ring Functionalization

The construction of the heavily substituted aromatic core of 2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde relies on powerful regioselective techniques. Directed ortho-metalation and halogen-dance/cross-coupling reactions are prominent strategies to achieve the desired substitution pattern that might be inaccessible through classical electrophilic aromatic substitution.

Directed Ortho-Metalation Approaches to Polysubstituted Benzaldehydes

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. ingentaconnect.com This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to a strong base, typically an organolithium reagent like n-butyllithium. This coordination facilitates the deprotonation of the adjacent ortho position, creating a stabilized aryl anion. ingentaconnect.com This nucleophilic site can then be quenched with a suitable electrophile to introduce a new substituent with high precision.

In the context of synthesizing polysubstituted benzaldehydes, functional groups such as tertiary amides and O-carbamates are effective DMGs. semanticscholar.org For a hypothetical precursor to the target molecule, a methoxy (B1213986) group, already present in the final structure, could serve as a DMG, although it is weaker than other groups. The process involves the coordination of the lithium base to the DMG, followed by deprotonation at the ortho-position, and subsequent reaction with an electrophile. ingentaconnect.com For instance, an appropriately substituted methoxybenzene derivative could be subjected to DoM to introduce the methylthio group via reaction with dimethyl disulfide (CH₃SSCH₃).

Table 1: Common Directing Metalation Groups (DMGs) in Organic Synthesis

| Directing Group | Typical Base | Electrophile Example | Product Type |

| -CON(i-Pr)₂ | s-BuLi/TMEDA | (CH₃)₂S₂ | Thioether |

| -OMe | n-BuLi | CO₂ | Carboxylic Acid |

| -OCONEt₂ | s-BuLi/TMEDA | I₂ | Aryl Iodide |

| -NHBoc | t-BuLi | DMF | Aldehyde |

This table illustrates various directing groups and their application in DoM reactions.

Halogen-Dance and Cross-Coupling Strategies for Aromatic Substitution

The halogen-dance (HD) reaction is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgeurekaselect.com This rearrangement can provide access to isomers that are difficult to synthesize by other means. rsc.orgresearchgate.net The reaction is driven by thermodynamics, with the halogen moving to a more stable position, often guided by the electronic and steric environment of the ring. wikipedia.org The mechanism typically begins with deprotonation by a strong base (e.g., lithium diisopropylamide, LDA) to form an aryl anion, which then facilitates the halogen migration. wikipedia.org

This strategy can be powerfully combined with cross-coupling reactions. A halogen-dance reaction could be employed on a precursor molecule to move a bromine or iodine atom to a desired position. This newly positioned halogen then becomes a handle for introducing other functional groups via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. acs.orgrug.nlacs.org For example, a brominated precursor could undergo a halogen dance, and the resulting aryl bromide could be coupled with a methylthiolating agent using a palladium catalyst to install the methylthio group. researchgate.net This two-step, one-pot reduction and cross-coupling procedure presents a versatile method for creating functionalized benzaldehydes. acs.orgrug.nlacs.org

Introduction of the Aldehyde Functionality

Introducing a formyl group onto a highly substituted and often sterically hindered aromatic ring requires specific and efficient methods. Direct formylation or the reduction of a carboxylic acid derivative are two primary pathways.

Formylation Reactions on Highly Substituted Aromatic Systems

Formylation reactions introduce a formyl group (-CHO) directly onto an aromatic ring and are a form of electrophilic aromatic substitution. wikipedia.org For electron-rich aromatic systems, several classic methods are available, though their effectiveness can be influenced by the steric hindrance and electronic nature of the existing substituents. nih.govpurechemistry.org

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings.

Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrochloric acid under pressure with a catalyst system (e.g., AlCl₃/CuCl) to formylate aromatic compounds. purechemistry.orggoogle.com

Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or SnCl₄. This approach is often effective for methoxy-substituted benzenes. nih.gov

The regioselectivity of these reactions is crucial and is directed by the existing functional groups on the ring. nih.gov

Table 2: Comparison of Aromatic Formylation Methods

| Reaction Name | Formylating Agent | Catalyst/Conditions | Substrate Suitability |

| Vilsmeier-Haack | DMF/POCl₃ | - | Highly activated rings (e.g., anilines, phenols) |

| Gattermann-Koch | CO/HCl | AlCl₃/CuCl, high pressure | Benzene (B151609), alkylbenzenes |

| Rieche Formylation | Cl₂CHOMe | TiCl₄ or SnCl₄ | Activated rings (e.g., phenols, methoxybenzenes) nih.gov |

This table summarizes key features of common formylation reactions.

Reduction of Carboxylic Acid Derivatives (e.g., Weinreb Amides) to Aldehydes

An alternative and often more controlled method for introducing an aldehyde function is through the reduction of a carboxylic acid derivative. The Weinreb-Nahm amide (N-methoxy-N-methylamide) is particularly useful for this transformation. acs.org A polysubstituted benzoic acid precursor can be converted into the corresponding Weinreb-Nahm amide. This amide, when treated with organometallic reagents or hydride-reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), forms a stable chelated tetrahedral intermediate. acs.orgwikipedia.org This intermediate resists further reduction or addition and collapses to the aldehyde only upon aqueous workup. acs.org

This two-step process—amide formation followed by reduction—circumvents the common problem of over-reduction to the corresponding alcohol, which can occur with the direct reduction of carboxylic acids or their esters. escholarship.orgescholarship.org This method is highly reliable for the synthesis of complex aldehydes. wikipedia.orgcmu.edu

Incorporation of Fluorine Atoms

Introducing fluorine atoms onto an aromatic ring can be challenging. For the synthesis of this compound, methods that allow for the regioselective installation of two adjacent fluorine atoms are required.

Several strategies exist for aromatic fluorination:

Nucleophilic Aromatic Substitution (SₙAr): This involves the displacement of a leaving group (like -NO₂ or a halogen) by a fluoride source (e.g., KF, CsF) on an aromatic ring that is activated by electron-withdrawing groups. google.com

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, which is prepared from the corresponding aniline. thieme-connect.de This is a widely used method for the selective introduction of a single fluorine atom. To obtain the 2,3-difluoro pattern, a sequential approach starting from a difunctionalized precursor would be necessary.

Direct Electrophilic Fluorination: Reagents such as Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI) can directly fluorinate electron-rich aromatic rings. However, controlling regioselectivity with multiple activating groups can be difficult.

Transition-Metal-Catalyzed Fluorination: Modern methods include palladium-catalyzed C-H fluorination. beilstein-journals.org These reactions can employ directing groups to control the position of fluorination. For instance, orthanilic acids have been used as transient directing groups for the ortho-C-H fluorination of benzaldehydes. princeton.edu

Direct Fluorination with Elemental Fluorine: While highly reactive, elemental fluorine (F₂) diluted in an inert gas can be used for the direct fluorination of benzaldehyde (B42025) derivatives, though it may lead to mixtures of products. acs.org

Late-Stage Difluorination Methodologies for Aromatic Substrates

Late-stage fluorination has emerged as a powerful strategy in medicinal chemistry and materials science, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. This approach avoids the need to carry fluorinated building blocks through lengthy synthetic routes, which can sometimes be challenging due to the unique reactivity imparted by fluorine. For the synthesis of this compound, late-stage difluorination of a suitably substituted benzaldehyde precursor is a viable strategy.

Recent advancements have focused on the development of reactions with broad substrate scope and high functional group tolerance. chemicalbook.com While classic nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, it is typically restricted to electron-deficient aromatic rings. chemicalbook.com For more complex and electron-rich substrates, alternative methods are often necessary.

One such approach involves the deoxyfluorination of phenols. Reagents like PhenoFluor have demonstrated efficacy in converting electron-rich phenols to aryl fluorides, a transformation not readily achieved with traditional SNAr reagents like DAST or Xtalfluor. Transition metal-catalyzed fluorination of arylboronic acids or aryl stannanes also represents a promising avenue for late-stage C-F bond formation, offering compatibility with a wide range of functional groups.

Another innovative method involves the use of hypervalent iodonium ylides, which can undergo nucleophilic fluorination in a regioselective manner without the need for transition metals. nuph.edu.ua This methodology is particularly useful for preparing reference compounds for positron emission tomography (PET) imaging and is tolerant of various functional groups, including aldehydes. nuph.edu.uagoogle.com

Table 1: Comparison of Selected Late-Stage Fluorination Reagents

| Reagent/System | Substrate Class | Key Advantages | Limitations |

| Selectfluor (F-TEDA) | Electron-rich aromatics, enolates | Commercially available, versatile | Can lead to side reactions with basic heteroatoms chemicalbook.com |

| PhenoFluor | Phenols | Effective for electron-rich systems | Requires phenol functionality |

| Ag(I)/F-Source | Aryl stannanes | High functional group tolerance | Requires stoichiometric silver |

| Iodonium Ylides/KF | Aryl iodonium ylides | Transition-metal-free, regioselective | Requires pre-functionalization to iodonium ylide nuph.edu.ua |

Nucleophilic Difluoroalkylation Techniques for Aryl Systems

Nucleophilic difluoroalkylation introduces a CF2 group attached to another moiety onto an aromatic ring. While not a direct route to an aryl fluoride from an aryl C-H or C-OH bond, these methods are crucial for constructing molecules where two fluorine atoms are attached to the same benzylic carbon. However, for the synthesis of 2,3-difluoroaromatic systems, this approach is less direct than aromatic fluorination methods.

Palladium-catalyzed cross-coupling reactions have been developed for the difluoroalkylation of aryl boronic acids with reagents like bromodifluoromethylphosphonate and bromodifluoroacetate. wikipedia.org These methods provide access to a range of functionalized difluoromethylated arenes. wikipedia.org Copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids or aryl trialkoxysilanes is another strategy to form C-CF2 bonds. chemscene.com These reactions are generally tolerant of a variety of functional groups on the aromatic ring. chemscene.com

It is important to distinguish these methods from those that install two fluorine atoms directly onto the aromatic ring. While valuable, nucleophilic difluoroalkylation techniques are not the primary choice for synthesizing a 2,3-difluoro substituted benzene ring from a non-fluorinated precursor.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. uwindsor.ca This method is a cornerstone of modern organofluorine chemistry and offers a complementary approach to nucleophilic fluorination. Reagents containing a nitrogen-fluorine (N-F) bond have become the most widely used due to their stability, safety, and effectiveness. uwindsor.ca

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). uwindsor.ca These reagents can fluorinate a wide range of carbanionic species, including enolates, as well as electron-rich aromatic and heteroaromatic compounds. The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and reaction conditions. uwindsor.ca

For the synthesis of this compound, an electrophilic approach would likely involve a stepwise fluorination of a pre-functionalized aromatic ring. The directing effects of the existing substituents (methoxy, methylthio, and aldehyde) would need to be carefully considered to achieve the desired 2,3-difluoro substitution pattern. The presence of multiple activating and deactivating groups can complicate the regioselectivity of electrophilic aromatic substitution.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Chemical Name | Key Features |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, crystalline solid, widely used ias.ac.in |

| NFSI | N-Fluorobenzenesulfonimide | Stable, crystalline solid, effective for various substrates uwindsor.ca |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective fluorinating agent uwindsor.ca |

Installation and Manipulation of Methoxy and Methylthio Groups

O-Alkylation and S-Alkylation Strategies for Aromatic Ethers and Thioethers

The methoxy and methylthio groups are key functionalities in the target molecule. Their installation is typically achieved through well-established O-alkylation and S-alkylation reactions.

O-Alkylation for Methoxy Ethers: The Williamson ether synthesis is a classic and widely used method for preparing ethers. In the context of aromatic systems, this involves the reaction of a phenoxide ion with a methylating agent, such as methyl iodide or dimethyl sulfate. The phenoxide is generated by treating the corresponding phenol with a suitable base, such as sodium hydroxide or potassium carbonate. Metal-catalyzed methylation of phenols also provides a route to aryl methoxides. chemicalbook.com

S-Alkylation for Methylthio Ethers: The synthesis of aryl thioethers is most commonly achieved through the S-alkylation of thiols (thiophenes). wikipedia.org This reaction typically involves treating a thiophenol with an alkyl halide in the presence of a base. wikipedia.org A variety of bases, including potassium carbonate and triethylamine, can be employed. wikipedia.org The high nucleophilicity of the thiolate anion makes this a very efficient transformation. For the introduction of a methylthio group, methyl iodide is a common methylating agent.

Nucleophilic aromatic substitution (SNAr) can also be used to form aryl thioethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In this case, a thiol or thiolate displaces a leaving group (such as a halide) on the aromatic ring.

Functional Group Interconversion Pathways for Methylthio and Methoxy Moieties

Functional group interconversion (FGI) is a key strategy in retrosynthetic analysis and total synthesis, allowing for the transformation of one functional group into another. This can be particularly useful for navigating complex synthetic routes and overcoming challenges related to chemoselectivity.

While direct interconversion of a methylthio group to a methoxy group (or vice versa) on an aromatic ring is not a standard, single-step transformation, multi-step sequences can be envisioned. For example, a methylthio group could potentially be oxidized to a sulfoxide (B87167) or sulfone, which may then be subjected to nucleophilic substitution with a methoxide (B1231860) source, although this can be challenging. A more plausible route might involve the cleavage of the aryl-sulfur bond, followed by the introduction of a hydroxyl group, which can then be methylated. Similarly, cleavage of an aryl-oxygen bond in a methoxy ether to generate a phenol, followed by conversion to a thiol and subsequent methylation, could in principle achieve the reverse transformation. However, these are often non-trivial processes and it is generally more efficient to introduce the desired group directly.

Total Synthesis Approaches and Retrosynthetic Analysis for this compound

A plausible retrosynthetic analysis for this compound would involve dissecting the molecule into readily available starting materials.

Retrosynthetic Analysis:

The primary disconnection would be the introduction of the aldehyde group. This can be achieved via formylation of a polysubstituted benzene ring. A common method for this transformation is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). google.com The methoxy group is a known ortho-directing group for lithiation.

This leads to the key intermediate, 1,2-difluoro-4-methoxy-5-(methylthio)benzene. The difluoro substitution pattern suggests starting with a difluorinated precursor. A plausible starting material would be 1,2-difluorobenzene. The remaining substituents (methoxy and methylthio) can be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the chosen synthetic route.

Proposed Forward Synthesis:

Nitration of 1,2-difluorobenzene: Electrophilic nitration of 1,2-difluorobenzene would likely yield a mixture of isomers. The 4-nitro isomer, 1,2-difluoro-4-nitrobenzene, would be the desired intermediate.

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the ring towards nucleophilic substitution. Reaction of 1,2-difluoro-4-nitrobenzene with sodium methoxide would lead to the displacement of one of the fluorine atoms, likely the one para to the nitro group, to give 2-fluoro-1-methoxy-4-nitrobenzene. A subsequent reaction with sodium methylthiolate could potentially displace the remaining fluorine. However, controlling the regioselectivity of these substitutions could be challenging.

Alternative Route via Reduction and Diazotization: An alternative approach would be the reduction of the nitro group to an amine. This amino group can then be converted to other functionalities via diazotization. For instance, the diazonium salt could be converted to a hydroxyl group (phenol), which can then be methylated. The amino group could also be used to direct further substitutions before its conversion.

Introduction of the Methylthio Group: The methylthio group could be introduced via electrophilic substitution on a suitably activated ring, or more likely through nucleophilic substitution of a halide or by lithiation followed by reaction with dimethyl disulfide.

Formylation: Assuming the successful synthesis of 1,2-difluoro-4-methoxy-5-(methylthio)benzene, the final step would be the introduction of the aldehyde group. Directed ortho-lithiation, guided by the methoxy group, followed by reaction with DMF would be a strong candidate for this transformation. The lithiation would be expected to occur at the position ortho to the methoxy group and flanked by the two fluorine atoms.

This proposed synthesis highlights the strategic challenges in assembling polysubstituted aromatic compounds, where the interplay of directing group effects and the choice of reaction conditions are crucial for achieving the desired substitution pattern.

Convergent and Linear Synthetic Route Design

Linear Synthetic Route:

A linear synthesis involves the sequential modification of a starting material through a series of consecutive reactions. For the target molecule, a plausible linear approach could commence with a readily available substituted benzene derivative, followed by the stepwise introduction of the fluoro, methoxy, methylthio, and formyl groups.

One potential linear pathway could start from a difluorinated aromatic precursor. The subsequent steps would involve the carefully orchestrated introduction of the methoxy and methylthio groups via nucleophilic aromatic substitution or other regioselective reactions. The final step would typically be the formylation of the benzene ring to introduce the aldehyde functionality. The sequence of these steps is critical to manage the directing effects of the existing substituents and to avoid unwanted side reactions.

Convergent Synthetic Route:

| Route Design | Description | Potential Advantages | Potential Challenges |

| Linear | Sequential introduction of functional groups onto a single starting material. | Simpler to plan initially. | Overall yield can be low due to the multiplicative nature of step-wise losses. A failure in a late stage can be costly. |

| Convergent | Independent synthesis of key fragments followed by their coupling. | Higher overall yields. Greater flexibility and efficiency. Allows for parallel synthesis of fragments. | Requires more complex planning and the development of reliable coupling reactions. |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound, regardless of the chosen route, is contingent upon the careful optimization of each reaction step. Key parameters that require systematic investigation include the choice of reagents, solvents, catalysts, reaction temperature, and reaction time.

Key Optimization Parameters:

Reagents and Catalysts: The selection of appropriate reagents and catalysts is paramount. For instance, in a potential formylation step, various methods such as the Vilsmeier-Haack reaction or the use of organolithium reagents followed by quenching with an electrophilic formylating agent could be explored. The choice of catalyst in cross-coupling reactions for a convergent synthesis would also be critical.

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. A systematic screening of different solvents would be necessary to identify the optimal medium for each transformation.

Temperature and Time: Reaction temperature and duration are interconnected variables that must be carefully controlled to maximize the yield of the desired product while minimizing the formation of byproducts.

A hypothetical optimization table for a key synthetic step, such as a nucleophilic aromatic substitution to introduce the methylthio group, might look as follows:

| Entry | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) |

| 1 | DMF | 80 | 12 | K₂CO₃ | 65 |

| 2 | DMSO | 80 | 12 | K₂CO₃ | 72 |

| 3 | DMSO | 100 | 8 | K₂CO₃ | 78 |

| 4 | DMSO | 100 | 8 | Cs₂CO₃ | 85 |

Detailed research findings from analogous syntheses of substituted benzaldehydes suggest that multi-component reactions and the use of modern catalytic systems can lead to improved efficiency and yields. For instance, the synthesis of various benzaldehyde derivatives has been shown to benefit from catalyst-free approaches or the use of reusable catalysts under environmentally benign conditions. These advanced methodologies could potentially be adapted for the synthesis of the target compound, offering avenues for further optimization.

Article on the Chemical Compound “this compound” Could Not Be Generated

A comprehensive search for scientific literature and data concerning the chemical transformations and reactivity profile of this compound has revealed a significant lack of specific information required to generate the requested detailed article. While general principles of organic chemistry provide a theoretical framework for the potential reactions of this molecule, specific experimental data, detailed research findings, and data tables—as mandated by the user's instructions—are not available in the public domain for this particular compound.

The planned article was to be structured around the following outline:

Chemical Transformations and Reactivity Profiles of 2,3 Difluoro 5 Methoxy 4 Methylthio Benzaldehyde3.1. Reactions of the Aldehyde Moiety3.1.1. Nucleophilic Addition Reactions to the Carbonyl Group3.1.2. Condensation Reactions for Schiff Base Formation3.1.3. Olefination Reactions3.1.4. Oxidation and Reduction Pathways of the Aldehyde Functionality3.2. Reactivity of the Fluorinated Aromatic Core3.2.1. Electrophilic Aromatic Substitution Studies and Regioselectivity

Reactivity of the Fluorinated Aromatic Core

Nucleophilic Aromatic Substitution with Vicinal Fluorine Atoms

The presence of two fluorine atoms ortho to each other on the aromatic ring, coupled with the electron-withdrawing effect of the para-aldehyde group, renders the C-F bonds susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride ion. The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

The regioselectivity of nucleophilic attack is a crucial aspect of the reactivity of poly-substituted aromatic compounds. For this compound, the C-2 and C-3 positions are both activated towards nucleophilic attack. The precise position of substitution will depend on a combination of electronic and steric factors, as well as the nature of the incoming nucleophile and the reaction conditions. Computational studies on related polyfluorinated aromatic compounds can often predict the most likely site of substitution by evaluating the relative stabilities of the possible Meisenheimer intermediates. researchgate.net

Common nucleophiles employed in SNAr reactions include alkoxides, thiolates, and amines. The reaction typically proceeds under basic conditions to generate the active nucleophile. The table below illustrates potential nucleophilic aromatic substitution reactions involving the vicinal fluorine atoms.

| Nucleophile | Reagent Example | Potential Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Fluoro-3,5-dimethoxy-4-(methylthio)benzaldehyde or 3-Fluoro-2,5-dimethoxy-4-(methylthio)benzaldehyde |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Fluoro-5-methoxy-4-(methylthio)-3-(phenylthio)benzaldehyde or 3-Fluoro-5-methoxy-4-(methylthio)-2-(phenylthio)benzaldehyde |

| Amine | Pyrrolidine | 2-Fluoro-5-methoxy-4-(methylthio)-3-(pyrrolidin-1-yl)benzaldehyde or 3-Fluoro-5-methoxy-4-(methylthio)-2-(pyrrolidin-1-yl)benzaldehyde |

This table represents potential reactions based on the general reactivity of fluorinated aromatic compounds. Specific outcomes for this compound would require experimental validation.

Metal-Catalyzed Cross-Coupling Reactions at Fluorinated Positions

While nucleophilic aromatic substitution is a common transformation for activated aryl fluorides, metal-catalyzed cross-coupling reactions offer an alternative and versatile strategy for C-C and C-heteroatom bond formation. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, are powerful tools in modern organic synthesis. nih.govmdpi.comrsc.org

Although C-F bonds are generally less reactive in oxidative addition to palladium(0) compared to C-Cl, C-Br, or C-I bonds, specialized catalytic systems have been developed to enable the cross-coupling of aryl fluorides. These systems often employ electron-rich and bulky phosphine ligands that facilitate the challenging oxidative addition step.

Potential metal-catalyzed cross-coupling reactions at the fluorinated positions of this compound are outlined in the table below. The regioselectivity of these reactions would be a key challenge to control, potentially yielding a mixture of products.

| Reaction Type | Coupling Partner | Catalyst/Ligand Example | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 / SPhos | 2-Fluoro-5-methoxy-4-(methylthio)-3-phenylbenzaldehyde or 3-Fluoro-5-methoxy-4-(methylthio)-2-phenylbenzaldehyde |

| Buchwald-Hartwig | Aniline | Pd2(dba)3 / Xantphos | N-(2-Fluoro-5-formyl-3-methoxy-6-(methylthio)phenyl)aniline or N-(3-Fluoro-5-formyl-2-methoxy-6-(methylthio)phenyl)aniline |

This table illustrates potential cross-coupling reactions. The feasibility and selectivity of these transformations for the specific substrate would need to be determined experimentally.

Transformations Involving Methoxy (B1213986) and Methylthio Substituents

Modifications and Cleavages of Methoxy Ethers

The methoxy group is generally stable under a variety of reaction conditions. However, it can be cleaved to the corresponding phenol using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr3). More recently, greener methods utilizing mineral acids in high-temperature water have been developed for the demethylation of aromatic methyl ethers. rsc.org Cleavage of the methoxy group in this compound would yield 2,3-difluoro-5-hydroxy-4-(methylthio)benzaldehyde, a potentially valuable intermediate for further functionalization.

Oxidation and Other Reactions of the Methylthio Group

The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.orgnih.gov The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. For instance, mild oxidizing agents like sodium metaperiodate (NaIO4) or one equivalent of a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) can selectively produce the sulfoxide. britannica.com Stronger oxidizing agents, or an excess of the oxidant, will typically lead to the formation of the sulfone. organic-chemistry.org The electron-withdrawing character of the aromatic ring can influence the reactivity of the methylthio group towards oxidation.

| Oxidation State | Oxidizing Agent Example | Potential Product |

| Sulfoxide | m-Chloroperoxybenzoic acid (1 eq.) | 2,3-Difluoro-5-methoxy-4-(methylsulfinyl)benzaldehyde |

| Sulfone | Potassium permanganate (KMnO4) | 2,3-Difluoro-5-methoxy-4-(methylsulfonyl)benzaldehyde |

This table outlines the expected oxidation products of the methylthio group.

Influence of Substituents on Aromatic Reactivity

The cumulative effect of these groups makes the aromatic ring electron-deficient and thus generally unreactive towards electrophilic attack. Conversely, the electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, as discussed in section 3.2.2. The electronic properties of the substituents also influence the acidity of the benzylic proton of the aldehyde group and the reactivity of the carbonyl group itself.

Derivatization Strategies for Advanced Characterization and Applications

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the aldehyde functional group can be derivatized to enhance its volatility and improve its chromatographic behavior. A common derivatization reagent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). rsc.org PFBHA reacts with the aldehyde to form a stable oxime derivative, which is amenable to GC-MS analysis with high sensitivity, particularly using electron capture detection. researchgate.net

Another common derivatization involves the formation of hydrazones. For example, reaction with 2,4-dinitrophenylhydrazine (DNPH) yields a brightly colored 2,4-dinitrophenylhydrazone, which can be useful for spectrophotometric analysis or for solid-phase microextraction (SPME) followed by GC-MS.

These derivatization strategies are crucial for the detection and quantification of this compound in various matrices and for the structural elucidation of its reaction products.

| Derivatization Reagent | Derivative Type | Analytical Application |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Gas Chromatography-Mass Spectrometry (GC-MS) |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Spectrophotometry, GC-MS |

This table provides examples of common derivatization strategies for the aldehyde functional group.

Formation of Crystalline Derivatives for X-ray Analysis

The synthesis of crystalline derivatives is a fundamental strategy for the unambiguous determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction. For this compound, the aldehyde group serves as a convenient handle for derivatization, allowing for the formation of stable, crystalline products.

One common approach is the reaction of the benzaldehyde (B42025) with various amines to form Schiff bases (imines). These reactions are typically straightforward and often yield highly crystalline products. The resulting C=N double bond and the appended aryl or alkyl group can influence the crystal packing through various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for obtaining high-quality crystals suitable for X-ray analysis. rsc.orgnih.gov

Another strategy involves the condensation of the aldehyde with hydrazines or hydrazides to form hydrazones. These derivatives are also known to exhibit good crystallinity. The additional functional groups in the hydrazone moiety, such as N-H and C=O groups, can participate in hydrogen bonding, further facilitating the formation of well-ordered crystal lattices. mdpi.com

Table 1: Potential Crystalline Derivatives of this compound for X-ray Analysis

| Derivative Type | Reactant | Potential Intermolecular Interactions |

| Schiff Base (Imine) | Aniline | π-π stacking, C–H⋯π |

| Schiff Base (Imine) | 4-Fluoroaniline | Halogen bonding, π-π stacking |

| Hydrazone | Hydrazine | N–H⋯O hydrogen bonding |

| Hydrazone | Phenylhydrazine | N–H⋯O hydrogen bonding, π-π stacking |

| Oxime | Hydroxylamine | O–H⋯N hydrogen bonding |

This table presents hypothetical derivatives based on common reactions of benzaldehydes to form crystalline products suitable for X-ray crystallography.

Analytical Derivatization for Spectroscopic Enhancement

Analytical derivatization is a technique used to modify a compound to improve its detection and quantification by various analytical methods. For this compound, derivatization can be employed to enhance its spectroscopic properties, particularly for techniques like high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS). rsc.orgnih.govnih.gov

The aldehyde functional group is the primary target for derivatization. Reagents that react specifically with aldehydes to introduce a chromophore or fluorophore are commonly used. This significantly increases the sensitivity and selectivity of the analytical method.

For fluorescence detection, derivatizing agents that contain a fluorescent tag are employed. For instance, reactions with hydrazine-containing fluorophores can yield highly fluorescent hydrazone derivatives. rsc.org This allows for the detection of the aldehyde at very low concentrations.

For LC-MS analysis, derivatization can be used to improve ionization efficiency and chromatographic separation. nih.govnih.gov Reagents that introduce a readily ionizable group can enhance the signal in the mass spectrometer. Furthermore, the increased molecular weight and modified polarity of the derivative can lead to better separation from matrix components. nih.gov

Table 2: Examples of Derivatization Reactions for Spectroscopic Enhancement

| Analytical Technique | Derivatizing Reagent | Reaction Product | Purpose of Derivatization |

| HPLC-Fluorescence | Dansyl Hydrazine | Fluorescent Hydrazone | Introduction of a fluorophore for sensitive detection |

| HPLC-UV/Vis | 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-Hydrazone | Introduction of a chromophore for UV/Vis detection |

| LC-MS | Girard's Reagent T | Quaternary Ammonium Hydrazone | Introduction of a permanent positive charge for improved ionization |

This table provides examples of common derivatization strategies that could be applied to this compound for enhanced spectroscopic analysis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The analysis of ¹H and ¹³C NMR spectra is fundamental to characterizing polysubstituted benzenes like "2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde". The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents on the benzene (B151609) ring. libretexts.orgresearchgate.netchemrxiv.org

In the ¹H NMR spectrum, the single aromatic proton is expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The exact chemical shift would be influenced by the combined electronic effects of the fluorine, methoxy (B1213986), methylthio, and aldehyde groups. The aldehyde proton will exhibit a characteristic singlet further downfield, generally in the range of 9.5-10.5 ppm. The protons of the methoxy and methylthio groups will appear as sharp singlets in the upfield region, typically around 3.8-4.0 ppm and 2.4-2.6 ppm, respectively.

The ¹³C NMR spectrum provides information about each carbon atom in the molecule. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The chemical shifts of the ring carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. researchgate.net The aldehyde carbonyl carbon will have a characteristic resonance in the highly deshielded region of 190-200 ppm. The carbons of the methoxy and methylthio groups will appear at approximately 55-65 ppm and 15-25 ppm, respectively. The symmetry of the substitution pattern on the benzene ring also dictates the number of distinct signals observed in the ¹³C NMR spectrum. mnstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde Proton (-CHO) | 9.5 - 10.5 | - |

| Aromatic Proton (Ar-H) | 7.0 - 7.5 | - |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | - |

| Methylthio Protons (-SCH₃) | 2.4 - 2.6 | - |

| Aldehyde Carbon (-CHO) | - | 190 - 200 |

| Aromatic Carbons (C-F) | - | 145 - 165 (d, ¹JCF) |

| Aromatic Carbons (C-O, C-S) | - | 140 - 160 |

| Aromatic Carbons (C-CHO, C-H) | - | 110 - 130 |

| Methoxy Carbon (-OCH₃) | - | 55 - 65 |

| Methylthio Carbon (-SCH₃) | - | 15 - 25 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and substitution patterns on a benzene ring. Actual experimental values may vary.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing "this compound". nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies. wikipedia.orgnih.gov The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, providing excellent spectral dispersion. wikipedia.org

For organofluorine compounds, the chemical shifts can range from approximately -50 to -220 ppm. wikipedia.org The precise chemical shifts of the two fluorine atoms in the target molecule will be influenced by their positions on the aromatic ring and the electronic nature of the adjacent and para substituents. The coupling between the two non-equivalent fluorine atoms (³JFF) and coupling to the nearby aromatic proton (⁴JHF) would provide valuable structural information.

Table 2: Expected ¹⁹F NMR Parameters for this compound

| Parameter | Expected Value |

| Chemical Shift (F2) | -130 to -150 ppm |

| Chemical Shift (F3) | -140 to -160 ppm |

| ³JFF Coupling Constant | 15 - 25 Hz |

| ⁴JHF Coupling Constants | 5 - 10 Hz |

Note: Predicted values are based on typical ranges for fluorinated aromatic compounds.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For "this compound," a COSY spectrum would show a correlation between the aromatic proton and the aldehyde proton if there is a long-range coupling (typically ⁴J or ⁵J), although this is often weak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would link the aromatic proton signal to its corresponding carbon signal, the methoxy proton signal to the methoxy carbon signal, and the methylthio proton signal to the methylthio carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. mdpi.com

An FT-IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its various functional groups.

C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group is expected in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency from that of a saturated aldehyde.

C-H Stretches: The aromatic C-H stretching vibration will appear as a weak to medium band above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹, the latter being particularly diagnostic for aldehydes. missouri.edu The C-H stretching of the methoxy and methylthio groups will be observed in the 2850-2960 cm⁻¹ region.

C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

C-O and C-S Stretches: The C-O stretching of the methoxy group will likely appear as a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ region.

Aromatic C=C Stretches: Medium to weak absorptions for the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak |

| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Fluoroalkane | C-F Stretch | 1100 - 1300 | Strong |

| Methoxy | C-O Stretch | ~1250 (asym), ~1030 (sym) | Strong |

| Methylthio | C-S Stretch | 600 - 800 | Weak |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. mdpi.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule.

For "this compound," the Raman spectrum would also show the characteristic aldehyde C=O stretch, although it is often weaker than in the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in the Raman spectrum. ias.ac.in The C-S stretching vibration, which is weak in the IR, may show a more prominent signal in the Raman spectrum. acs.org Symmetrically substituted aromatic rings often exhibit characteristic Raman bands that can provide information about the substitution pattern. royalsocietypublishing.org

Table 4: Potentially Strong Raman Bands for this compound

| Functional Group/Structural Feature | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic Ring | Symmetric Ring Breathing | ~1000 |

| Aromatic Ring | C=C Stretches | 1580 - 1610 |

| Methylthio | C-S Stretch | 600 - 800 |

| Aldehyde | C=O Stretch | 1690 - 1715 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a wealth of information.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular formula of this compound. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with extremely high precision, typically to four or five decimal places. This allows for the calculation of a single, unique elemental composition corresponding to the measured mass.

For this compound, the molecular formula is C₉H₈F₂O₂S. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value serves as a benchmark for experimental HRMS results, where a match within a narrow tolerance (typically < 5 ppm) provides definitive confirmation of the elemental formula.

Table 1: Theoretical Exact Mass Calculation for C₉H₈F₂O₂S

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | | Theoretical Exact Mass | 218.021307 |

This table presents calculated theoretical values.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for assessing the purity of this compound and identifying any volatile impurities. nih.gov In this method, the sample is vaporized and passed through a capillary column (the GC component), which separates compounds based on their boiling points and interactions with the column's stationary phase. researchgate.net Each separated compound then enters the mass spectrometer for identification.

A GC-MS analysis of a sample of this compound would yield a chromatogram showing a major peak corresponding to the compound itself, with a specific retention time. The purity can be estimated by integrating the area of this peak relative to the total area of all peaks. Any smaller peaks would indicate the presence of impurities, such as residual starting materials, solvents, or by-products from its synthesis. The mass spectrum of the main peak would be expected to show a molecular ion [M]⁺ peak corresponding to the compound's molecular weight and characteristic fragment ions. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29, [M-CHO]⁺). stackexchange.commiamioh.edu

For analyzing this compound within complex matrices or for non-volatile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This technique is particularly useful for monitoring the progress of a chemical reaction or for analyzing samples that are not suitable for the high temperatures of GC. researchgate.net

An LC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the LC system. The resulting chromatogram would separate the target compound from other components in the mixture. The coupled mass spectrometer would provide mass data for each peak, confirming the identity of this compound and helping to identify any non-volatile by-products or related substances. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its molecular structure. rsc.orgnih.gov

The analysis involves directing a beam of X-rays onto the crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. This map reveals the exact coordinates of each atom, providing precise bond lengths, bond angles, and torsional angles. Such data would confirm the substitution pattern on the benzene ring—verifying the positions of the two fluorine atoms, the methoxy group, the methylthio group, and the aldehyde—and reveal intermolecular interactions that stabilize the crystal lattice. nih.gov

Table 2: Expected Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

This table lists the types of data obtained from an X-ray crystallography experiment; specific values can only be determined experimentally.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The results are used to validate the empirical formula and assess the purity of a synthesized sample of this compound.

The technique typically involves the combustion of a precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula, C₉H₈F₂O₂S. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of C₉H₈F₂O₂S

| Element | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 49.53% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.70% |

| Fluorine (F) | 18.998 | 2 | 37.996 | 17.41% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.66% |

| Sulfur (S) | 32.06 | 1 | 32.060 | 14.69% |

| Total | | | 218.217 | 100.00% |

This table presents calculated theoretical values based on atomic weights.

Computational and Theoretical Investigations of 2,3 Difluoro 5 Methoxy 4 Methylthio Benzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular structure, stability, and electronic properties of organic compounds. For a molecule like 2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde, these computational approaches can elucidate the interplay of its various functional groups.

Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure and optimized geometry of molecules. researchgate.netresearchgate.net A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p). researchgate.netinpressco.comnih.govnih.gov This level of theory effectively accounts for electron correlation and provides accurate predictions of molecular geometries.

The energy minimization process would identify the most stable conformation of this compound. The planarity of the benzaldehyde (B42025) group is a key feature, although slight puckering of the ring may occur due to the steric and electronic effects of the substituents. The orientations of the methoxy (B1213986) and methylthio groups relative to the benzene (B151609) ring would also be determined to find the global minimum on the potential energy surface.

The optimized geometric parameters, including bond lengths and angles, can be precisely calculated. Below is a table of predicted bond lengths and angles for the title compound, based on DFT calculations performed on analogous substituted benzaldehydes.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Value | Angle | Predicted Value |

| C=O | 1.21 | C-C-H (aldehyde) | 120.5 |

| C-C (aromatic) | 1.39 - 1.41 | O=C-C | 124.0 |

| C-F | 1.35 | C-C-F | 118.0 - 120.0 |

| C-O (methoxy) | 1.36 | C-C-O | 115.0 - 125.0 |

| O-CH3 | 1.43 | C-O-C | 117.0 |

| C-S | 1.77 | C-C-S | 120.0 - 125.0 |

| S-CH3 | 1.81 | C-S-C | 105.0 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. irjweb.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the electron-donating methoxy and methylthio groups. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the difluorinated part of the aromatic ring.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

The predicted HOMO-LUMO gap of approximately 4.5 eV suggests that this compound is a moderately stable molecule.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.netchemrxiv.org This information is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for nucleophilic and electrophilic attack.

For this compound, the EPS map is expected to show the most negative potential (typically colored red) around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. The oxygen of the methoxy group would also exhibit a region of negative potential. In contrast, the most positive potential (typically colored blue) is anticipated to be located around the hydrogen atom of the aldehyde group, making it susceptible to nucleophilic attack. The hydrogen atoms of the methyl groups will also have a slight positive potential. The aromatic ring itself will display a complex potential distribution due to the competing electronic effects of the various substituents.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the characterization and identification of novel compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical technique for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.net These calculations are typically performed using the same DFT functional and basis set as for geometry optimization.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. The chemical shifts are influenced by the electron-donating effects of the methoxy and methylthio groups and the electron-withdrawing effects of the fluoro and aldehyde groups. The aldehyde proton is expected to have a characteristic downfield shift. docbrown.infoyoutube.com The chemical shift of the single aromatic proton will be influenced by the cumulative effects of the adjacent substituents. In the ¹³C NMR spectrum, the carbonyl carbon is predicted to resonate at a significantly downfield position. researchgate.netdocbrown.info

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| -CHO | 9.9 - 10.2 | -CHO | 188 - 192 |

| Ar-H | 7.0 - 7.3 | Ar-CF | 150 - 155 (d) |

| -OCH₃ | 3.9 - 4.1 | Ar-CO | 125 - 130 |

| -SCH₃ | 2.4 - 2.6 | Ar-CS | 135 - 140 |

| Ar-CH | 110 - 115 | ||

| -OCH₃ | 55 - 60 | ||

| -SCH₃ | 15 - 20 |

(d) indicates a doublet due to C-F coupling.

Calculations of spin-spin coupling constants would provide further structural information. For instance, the coupling between the aromatic proton and the adjacent fluorine atoms (³JHF and ⁴JHF) would be predicted. acs.orgresearchgate.net

Simulated Infrared (IR) and Raman spectra can be generated from the harmonic vibrational frequencies calculated using DFT. researchgate.netdocbrown.infonih.govarxiv.orgacs.orgcardiff.ac.uk These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. researchgate.net

The simulated IR and Raman spectra of this compound would exhibit several characteristic vibrational bands. The most intense band in the IR spectrum is expected to be the C=O stretching vibration of the aldehyde group. pg.edu.plresearchgate.net Other significant vibrations include the C-H stretching modes of the aromatic ring, the aldehyde group, and the methyl groups, as well as C-F, C-O, and C-S stretching vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch (-OCH₃, -SCH₃) | 2900 - 3000 | Medium | Medium |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak | Medium |

| C=O Stretch | 1690 - 1710 | Very Strong | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Strong | Strong |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

| C-O Stretch (methoxy) | 1020 - 1250 | Strong | Weak |

| C-S Stretch | 600 - 700 | Medium | Strong |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. libretexts.org For a molecule like this compound, computational studies would be essential to understand its reactivity in various organic transformations.

Regioselectivity refers to the preference for a reaction to occur at one position over another. youtube.com In substituted benzene rings, this is largely governed by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich benzene ring. The substituents on the ring direct the incoming electrophile to specific positions (ortho, meta, or para). The directing effects of the groups on this compound are as follows:

-CHO (Aldehyde): A deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.comfiveable.me

-F (Fluoro): A deactivating group due to its strong inductive electron withdrawal, but an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.org

-OCH₃ (Methoxy): A strongly activating group and an ortho, para-director due to its potent electron-donating resonance effect. libretexts.orgrsc.org

-SCH₃ (Methylthio): An activating group and an ortho, para-director, similar to the methoxy group but generally considered a slightly weaker activator. rsc.org

The sole available position for substitution on the ring is C6. The directing effects of the adjacent groups will determine the reactivity of this site. The methoxy group at C5 strongly activates the ortho position (C6). The methylthio group at C4 also activates its ortho position (C5, which is occupied, and C3, also occupied). The aldehyde at C1 deactivates the ring, particularly at the ortho and para positions, making the meta positions (C3 and C5) less deactivated. The fluorine atoms at C2 and C3 are deactivating.

Predicted Directing Effects for Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Predicted Effect on C6 |

|---|---|---|---|---|

| -CHO | 1 | Deactivating (-I, -M) | meta | Minor deactivation |

| -F | 2 | Deactivating (-I, +M) | ortho, para | Deactivation |

| -F | 3 | Deactivating (-I, +M) | ortho, para | Deactivation |

| -SCH₃ | 4 | Activating (-I, +M) | ortho, para | No direct influence |

| -OCH₃ | 5 | Activating (-I, +M) | ortho, para | Strong activation |

Nucleophilic Aromatic Substitution (SNA_r): SNA_r reactions typically require a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it. In this molecule, the fluorine atoms could potentially act as leaving groups. The presence of the electron-withdrawing aldehyde group would activate the ring towards nucleophilic attack. Computational studies could model the stability of the Meisenheimer complex intermediate that would form upon nucleophilic attack, predicting the most likely site for substitution.

The synthesis of polysubstituted benzaldehydes often involves multiple steps. acs.orgresearchgate.net A key final step in a potential synthesis could be the introduction of the aldehyde group via formylation of a precursor molecule. Computational modeling can generate energetic profiles for such synthetic steps. researchgate.net

An energetic profile plots the Gibbs free energy of the system as it progresses from reactants to products. libretexts.org For a hypothetical formylation reaction, the profile would show the relative energies of:

The starting material (e.g., 1,2-difluoro-4-methoxy-3-(methylthio)benzene) and the formylating agent.

The transition state for the electrophilic attack.

The sigma complex (arenium ion) intermediate.

The transition state for the deprotonation/rearomatization step.

The final product, this compound.

Such profiles are crucial for understanding reaction kinetics and for optimizing reaction conditions by identifying the rate-determining step (the step with the highest activation energy). acs.org

Hypothetical Energy Profile Data for a Synthetic Step (e.g., Formylation)

| Reaction Coordinate Point | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|

| A | Reactants | 0.0 |

| TS1 | Transition State 1 (Electrophilic Attack) | +22.5 |

| B | Sigma Complex Intermediate | +15.8 |

| TS2 | Transition State 2 (Deprotonation) | +17.2 |

| C | Products | -10.3 |

Note: Values are illustrative and represent a plausible profile for an electrophilic aromatic substitution.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and interactions of the molecule are determined by its conformational flexibility and the nature of its substituent groups.

While not a classic hydrogen bond donor, the molecule possesses several potential hydrogen bond acceptors: the two fluorine atoms, the oxygen of the methoxy group, and the carbonyl oxygen of the aldehyde group. In the solid state or in solution with suitable donors (like water or alcohols), these atoms can participate in weak intermolecular hydrogen bonds of the type C-H···O and C-H···F. researchgate.net

Oxygen Acceptors: The carbonyl oxygen is a strong hydrogen bond acceptor. The methoxy oxygen is also a competent acceptor. These would be the primary sites for hydrogen bonding.

Fluorine Acceptors: Organically bound fluorine is known to be a very weak hydrogen bond acceptor. nih.govnih.gov However, compelling evidence shows its involvement in weak hydrogen bonds, which can be significant in influencing crystal packing and molecular recognition. researchgate.netresearchgate.net Computational methods can be used to calculate the energies of these weak interactions and determine their geometric preferences.

Theoretical studies would involve co-optimizing the geometry of this compound with a donor molecule (e.g., methanol) and analyzing the resulting distances and angles to characterize potential hydrogen bonds.

Aromaticity is a key concept describing the enhanced stability of cyclic, planar, conjugated systems. researchgate.net The introduction of substituents can either increase or decrease the aromaticity of the benzene ring compared to unsubstituted benzene. bohrium.comnih.gov This can be quantified computationally using several indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization in the ring. A value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic Kekulé structure. nih.govrsc.org

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or slightly above it (NICS(1)). bohrium.comnih.gov A more negative NICS value indicates a higher degree of aromaticity.

For this compound, the combination of electron-donating (-OCH₃, -SCH₃) and electron-withdrawing (-CHO, -F) groups leads to a push-pull effect that distorts the even distribution of π-electron density in the ring. This distortion generally leads to a reduction in aromaticity compared to benzene. researchgate.netbohrium.com Computational calculations would be needed to determine the precise values of these indices.

Theoretical Aromaticity Indices for Selected Compounds

| Compound | HOMA (Geometric) | NICS(1)zz (Magnetic, ppm) |

|---|---|---|

| Benzene | 1.000 | -30.99 |

| Benzaldehyde | 0.985 | -29.50 |

| This compound | 0.978 (Predicted) | -28.75 (Predicted) |

Note: Values for the title compound are hypothetical predictions based on general substituent effects documented in the literature. bohrium.commdpi.com

Potential Research Applications and Future Directions

Role as a Synthetic Intermediate for Novel Chemical Entities

The reactivity of the aldehyde group, combined with the electronic effects of the fluorine, methoxy (B1213986), and methylthio substituents, makes 2,3-Difluoro-5-methoxy-4-(methylthio)benzaldehyde a valuable precursor for the synthesis of complex and novel chemical structures.

The aldehyde functional group serves as a key handle for constructing larger molecular architectures. It can readily participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the assembly of polycyclic systems. For instance, reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations can be employed to extend the carbon framework. The fluorine and methoxy groups can influence the regioselectivity and stereoselectivity of these reactions, offering pathways to intricately substituted polycyclic aromatic hydrocarbons (PAHs) or other complex ring systems. The methylthio group can also be a site for further modification, potentially being oxidized to a sulfoxide (B87167) or sulfone, or participating in metal-catalyzed cross-coupling reactions.

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The aldehyde functionality of this compound is a versatile starting point for the synthesis of a wide array of heterocyclic rings. For example, it can undergo condensation reactions with amines to form imines, which can then be cyclized to afford nitrogen-containing heterocycles like quinolines, pyridines, and imidazoles. Similarly, reactions with compounds containing active methylene (B1212753) groups can lead to the formation of oxygen- and sulfur-containing heterocycles such as coumarins and thiophenes. The fluorine and methoxy substituents can impart unique electronic properties and metabolic stability to the resulting heterocyclic compounds, which is a desirable attribute in the design of new therapeutic agents.

Application in Materials Science Precursor Chemistry

The unique combination of functional groups in this compound also suggests its potential as a precursor in the field of materials science, particularly for the synthesis of functional organic materials.

The aldehyde group can be utilized in polymerization reactions. For example, it can undergo condensation polymerization with suitable co-monomers to produce polymers with specific functionalities. The fluorine atoms can enhance the thermal stability, chemical resistance, and solubility of the resulting polymers. The methoxy and methylthio groups can be used to fine-tune the electronic properties and processability of the polymeric materials. Such polymers could find applications as specialty plastics, membranes, or in electronic devices.

There is growing interest in organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substituted benzaldehyde (B42025) structure can serve as a core for the synthesis of larger conjugated molecules with tailored electronic properties. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating potential of the methoxy and methylthio groups, can lead to molecules with interesting charge-transfer characteristics. By strategically extending the conjugation through reactions at the aldehyde and other positions on the ring, it may be possible to develop novel organic semiconductors, dyes, and liquid crystals.

Advanced Method Development in Organic Synthesis

The multifunctionality of this compound makes it an interesting substrate for the development and validation of new synthetic methodologies. The presence of multiple, electronically distinct functional groups allows for the exploration of selective transformations. For example, developing catalysts and reaction conditions that can chemoselectively modify one functional group while leaving the others intact is a significant challenge in modern organic synthesis. This compound could serve as a model substrate for testing the selectivity of new reagents for aldehyde modifications, C-F bond functionalization, or transformations of the methylthio and methoxy groups. Success in this area would not only demonstrate the utility of the new synthetic methods but also provide efficient routes to a variety of derivatives of this core structure.

Exploration of Green Chemistry Routes for Production

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. Future research could focus on developing more environmentally benign methods for the production of this compound.

Current synthetic strategies for functionalized benzaldehydes may involve multi-step processes with stoichiometric reagents and organic solvents. mdpi.comacs.org Future investigations could explore:

Catalytic C-H Functionalization: Directing the introduction of the aldehyde, fluoro, methoxy, or methylthio groups onto a simpler aromatic precursor through catalytic C-H activation would represent a significant advancement in atom economy and reduce waste.

Use of Greener Solvents: Replacing traditional organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents could significantly lower the environmental impact of the synthesis.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and allow for more efficient and scalable production with reduced waste generation.

Catalyst Development for Specific Transformations of the Compound

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. Developing selective catalysts for reactions involving this compound is a promising area of research.

Selective Oxidation and Reduction: While general methods for oxidizing aldehydes to carboxylic acids and reducing them to alcohols are well-established, developing catalysts that can perform these transformations with high selectivity in the presence of the other functional groups (fluoro, methoxy, methylthio) would be valuable. For instance, chemoselective catalysts could prevent the oxidation of the methylthio group.

Carbon-Carbon Bond Forming Reactions: Catalysts could be developed for stereoselective additions to the aldehyde, such as aldol, Henry, or Grignard-type reactions, leading to chiral secondary alcohols. Metal-organic frameworks (MOFs) have shown promise as catalysts for reactions such as the cyanosilylation of aldehydes. wikipedia.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions could be explored to further functionalize the aromatic ring, leveraging the directing effects of the existing substituents. acs.org

Unexplored Reactivity and Derivatization Potential

The combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile.

Investigation of Radical Reactions and Photochemistry

The study of radical and photochemical reactions of this compound could unveil novel synthetic pathways.

Acyl Radical Formation: Aldehydes can serve as precursors to acyl radicals through hydrogen atom transfer (HAT). rsc.org The resulting acyl radical derived from this compound could participate in various addition reactions, for example, with alkenes to form new carbon-carbon bonds. rsc.orgacs.org